molecular formula C8H18N2 B12435240 (4,4-Dimethylcyclohexyl)hydrazine

(4,4-Dimethylcyclohexyl)hydrazine

Cat. No.: B12435240
M. Wt: 142.24 g/mol
InChI Key: AWGNLFUFRLUPFY-UHFFFAOYSA-N
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Description

(4,4-Dimethylcyclohexyl)hydrazine is an organic compound with the molecular formula C8H18N2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 4,4-dimethylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Dimethylcyclohexyl)hydrazine typically involves the reaction of 4,4-dimethylcyclohexanone with hydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazone intermediate, which is then reduced to yield the desired hydrazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4,4-Dimethylcyclohexyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso or azo compounds.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while reduction can produce amines.

Scientific Research Applications

(4,4-Dimethylcyclohexyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4,4-Dimethylcyclohexyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. It can form covalent bonds with these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Hydrazine: The parent compound, hydrazine, is a simple nitrogen-containing compound with similar reactivity but lacks the cyclohexyl group.

    Dimethylhydrazine: A derivative of hydrazine with two methyl groups, it has different chemical properties and applications.

    Cyclohexylhydrazine: Another derivative with a cyclohexyl group, but without the dimethyl substitution.

Uniqueness

(4,4-Dimethylcyclohexyl)hydrazine is unique due to the presence of the 4,4-dimethylcyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Biological Activity

(4,4-Dimethylcyclohexyl)hydrazine is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a hydrazine functional group attached to a dimethyl-substituted cyclohexane ring. The presence of the hydrazine moiety is significant as it contributes to various biological activities through its reactivity and ability to form covalent bonds with biological targets.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

  • Antitumor Activity : Some hydrazines have demonstrated the ability to inhibit tumor growth. Research indicates that derivatives of hydrazines can affect cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
  • Antimicrobial Properties : Certain derivatives exhibit activity against various bacterial strains, suggesting potential applications in treating infections.
  • Neuroprotective Effects : Preliminary studies indicate that hydrazines may protect neuronal cells from oxidative stress, which could have implications for neurodegenerative diseases.
  • Enzyme Inhibition : this compound is studied for its effects on enzyme activity, particularly in pathways related to cancer and inflammation .

The mechanism of action involves the interaction of this compound with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to inhibition or activation of specific biochemical pathways:

  • Enzyme Interaction : It may inhibit enzymes involved in metabolic processes or signal transduction pathways.
  • Receptor Binding : The compound could potentially bind to receptors, altering their activity and influencing cellular responses.

Case Study: Acute Exposure to Hydrazines

A retrospective study reviewed cases of acute exposure to hydrazines in occupational settings. The study found that most individuals exposed to hydrazine propellant vapors experienced mild symptoms such as dyspnea and throat irritation but did not exhibit severe toxicity . This suggests that while hydrazines can be hazardous, the severity of acute exposures may be less than previously anticipated.

Table 1: Summary of Biological Activities

Biological ActivityDescriptionReference
AntitumorInhibits tumor growth in various cancer cell lines
AntimicrobialEffective against multiple bacterial strains
NeuroprotectiveProtects neuronal cells from oxidative stress
Enzyme InhibitionAffects enzyme activity related to cancer pathways

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

(4,4-dimethylcyclohexyl)hydrazine

InChI

InChI=1S/C8H18N2/c1-8(2)5-3-7(10-9)4-6-8/h7,10H,3-6,9H2,1-2H3

InChI Key

AWGNLFUFRLUPFY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)NN)C

Origin of Product

United States

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